Cas no 2172115-33-0 (4-(2-chlorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid)
4-(2-chlorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-chlorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid
- 4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
- EN300-1454259
- 2172115-33-0
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- Inchi: 1S/C26H22ClNO4/c27-24-12-6-5-11-20(24)21-13-28(14-22(21)25(29)30)26(31)32-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,21-23H,13-15H2,(H,29,30)
- InChI Key: OGCBEIUNMIHWIP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1C(=O)O
Computed Properties
- Exact Mass: 447.1237359g/mol
- Monoisotopic Mass: 447.1237359g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 679
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 66.8Ų
4-(2-chlorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1454259-0.05g |
4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172115-33-0 | 0.05g |
$1417.0 | 2023-06-06 | ||
| Enamine | EN300-1454259-0.1g |
4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172115-33-0 | 0.1g |
$1484.0 | 2023-06-06 | ||
| Enamine | EN300-1454259-0.25g |
4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172115-33-0 | 0.25g |
$1551.0 | 2023-06-06 | ||
| Enamine | EN300-1454259-0.5g |
4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172115-33-0 | 0.5g |
$1619.0 | 2023-06-06 | ||
| Enamine | EN300-1454259-1.0g |
4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172115-33-0 | 1g |
$1686.0 | 2023-06-06 | ||
| Enamine | EN300-1454259-2.5g |
4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172115-33-0 | 2.5g |
$3304.0 | 2023-06-06 | ||
| Enamine | EN300-1454259-5.0g |
4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172115-33-0 | 5g |
$4890.0 | 2023-06-06 | ||
| Enamine | EN300-1454259-10.0g |
4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172115-33-0 | 10g |
$7250.0 | 2023-06-06 | ||
| Enamine | EN300-1454259-50mg |
4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172115-33-0 | 50mg |
$1750.0 | 2023-09-29 | ||
| Enamine | EN300-1454259-100mg |
4-(2-chlorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid |
2172115-33-0 | 100mg |
$1834.0 | 2023-09-29 |
4-(2-chlorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-(2-chlorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid
4-(2-Chlorophenyl)-1-{(9H-Fluoren-9-Yl)methoxycarbonyl}pyrrolidine-3-Carboxylic Acid (CAS No. 2172115-33-0): A Comprehensive Overview of its Synthesis, Applications, and Research Advancements
4-(2-Chlorophenyl)-1-{(9H-Fluoren-9-Yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid represents a pivotal compound in the field of organic chemistry, with its unique molecular structure offering potential for applications in drug development, biomaterials, and molecular biology. The CAS No. 2172115-33-0 serves as a critical identifier for this compound, enabling precise documentation and research in scientific databases. Its synthesis involves fluorene derivatives, pyrrolidine rings, and chlorophenyl groups, which collectively contribute to its functional versatility. Recent advancements in synthetic methodologies have enhanced the efficiency of its preparation, making it a valuable intermediate in pharmaceutical research.
The fluoren-9-yl methoxycarbonyl moiety in 4-(2-chlorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid is particularly noteworthy for its stabilizing effects in peptide chemistry. This functional group facilitates peptide coupling reactions by forming amide bonds, which are essential for the assembly of peptide-based therapeutics. Researchers have demonstrated that this compound can act as a protecting group in solid-phase peptide synthesis, reducing side reactions during amino acid incorporation. Such properties make it a key player in the development of targeted drug delivery systems.
4-(2-Chlorophenyl)-1-{(9H-Fluoren-9-Yl)methoxycarbonyl}pyrrolidine-3-Carboxylic Acid has also garnered attention in materials science due to its hydrophobic characteristics. The fluorene backbone contributes to high molecular weight and rigid structural frameworks, which are advantageous for applications in nanotechnology and polymers. A 2023 study published in *Advanced Materials* highlighted its potential as a building block for conductive polymers, where the chlorophenyl substituent enhances electron mobility through π-conjugation effects. This discovery underscores the compound’s role in electronic materials and energy storage technologies.
Synthetic strategies for 4-(2-chlorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid have evolved significantly in recent years, driven by the need for scalable and environmentally sustainable processes. The fluoren-9-yl group is typically introduced via cross-coupling reactions, such as Suzuki or Stille couplings, which allow for precise control over regioselectivity. Additionally, the pyrrolidine-3-carboxylic acid core is often synthesized through cycloaddition reactions or N-alkylation steps. These advancements have improved the yield and purity of the final product, making it more accessible for industrial applications.
In the realm of biomedical research, 4-(2-chlorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid has shown promise as a modulator of protein-protein interactions. The chlorophenyl substituent may interact with hydrophobic pockets in target proteins, enabling the design of selective inhibitors for disease-related pathways. A 2024 preprint in *Nature Communications* reported its use in inhibiting kinases associated with cancer progression, suggesting potential as a lead compound for antitumor therapies. Further in vitro and in vivo studies are required to validate these findings, but the results highlight its therapeutic relevance.
The molecular dynamics of 4-(2-chlorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid are also being explored for self-assembly applications. The fluorene and pyrrolidine units can form supramolecular structures through hydrogen bonding and π-π stacking, which are useful in drug delivery and sensing technologies. Researchers are investigating how the chlorophenyl group influences intermolecular interactions, aiming to optimize functional properties for specific applications. These studies underscore the compound’s adaptability across diverse scientific domains.
4-(2-Chlorophenyl)-1-{(9H-Fluoren-9-Yl)methoxycarbonyl}pyrrolidine-3-Carboxylic Acid is a multifunctional compound whose structural complexity aligns with the demands of modern chemical innovation. Its synthesis, applications, and molecular behavior continue to be areas of active research, driven by the need for novel materials and therapeutic agents. As synthetic methods and characterization techniques advance, the potential of this compound is likely to expand further, cementing its role in science and technology.
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